2,3-dihydro-1H-imidazo[1,5-a]benzimidazole

Drug Discovery Medicinal Chemistry Lipophilicity Optimization

Standard benzimidazoles fail SAR for CNS targets due to suboptimal polarity. This rigid fused heterocycle (LogP ~1.43, PSA 29.85Ų) precisely matches the optimal property space for BBB penetration. - **Differentiation**: PSA 29.85Ų vs. 54.70Ų in 2-aminobenzimidazole - enables distinct permeability profiles - **Application**: VEGFR2 inhibition (leads show IC50 23 nM); metal-free C-H amination compatible with ICH Q3D - **Supply**: Bulk R&D quantities available; ICH Q3D compliant

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 135875-05-7
Cat. No. B145236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-imidazo[1,5-a]benzimidazole
CAS135875-05-7
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1C2=NC3=CC=CC=C3N2CN1
InChIInChI=1S/C9H9N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-4,10H,5-6H2
InChIKeyLLPGMVUUHGKXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-imidazo[1,5-a]benzimidazole: Core Scaffold Overview


2,3-Dihydro-1H-imidazo[1,5-a]benzimidazole (CAS 135875-05-7) is a fused heterocyclic building block combining an imidazole and a benzimidazole ring in a single, rigid scaffold . It features a molecular formula of C9H9N3, a molecular weight of 159.19 g/mol, and a defined SMILES string (C1C2=NC3=CC=CC=C3N2CN1) . This compound serves as a core structural motif for the development of biologically active molecules and advanced materials, with its saturated 2,3-dihydro functionality distinguishing it from fully aromatic analogs .

Why 2,3-Dihydro-1H-imidazo[1,5-a]benzimidazole Cannot Be Substituted


Generic substitution with other benzimidazole derivatives (e.g., benzimidazole, 2-aminobenzimidazole) or related heterocycles (e.g., imidazo[1,5-a]pyridine) fails because subtle changes in ring saturation and heteroatom positioning lead to quantifiable differences in lipophilicity, polar surface area (PSA), and molecular topology . These parameters directly impact key drug discovery metrics, including membrane permeability, target binding, and metabolic stability [1]. The 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole scaffold occupies a unique property space (LogP: ~1.43, PSA: ~29.85 Ų) distinct from its common comparators, making it a non-interchangeable building block for structure-activity relationship (SAR) studies and lead optimization .

2,3-Dihydro-1H-imidazo[1,5-a]benzimidazole: Quantitative Property Evidence


Lipophilicity: Benzimidazole and 4H-Imidazo[1,5-a]benzimidazole Comparison

The calculated octanol-water partition coefficient (LogP) for 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole is 1.42580 . This value is lower than that of its fully unsaturated analog, 4H-imidazo[1,5-a]benzimidazole (LogP = 1.81560) , and also lower than the parent benzimidazole scaffold (LogP = 1.56290) [1]. This ~0.14 to ~0.39 unit reduction in LogP indicates a measurable increase in hydrophilicity, which can translate to improved aqueous solubility and a different pharmacokinetic profile in lead optimization campaigns.

Drug Discovery Medicinal Chemistry Lipophilicity Optimization

PSA Profile vs. 2-Aminobenzimidazole and Imidazo[1,5-a]pyridine

The topological polar surface area (tPSA) of 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole is calculated to be 29.85 Ų . This value is significantly lower than that of a common benzimidazole building block, 2-aminobenzimidazole (PSA = 54.70 Ų) , and notably higher than the simpler heterocycle imidazo[1,5-a]pyridine (PSA = 17.30 Ų) [1]. A PSA below 90 Ų is generally required for good oral bioavailability, and values between 20-50 Ų are often associated with optimal blood-brain barrier (BBB) penetration.

CNS Drug Discovery Blood-Brain Barrier Permeability Medicinal Chemistry

Metal-Free Synthetic Route vs. Transition Metal Catalysis

A metal-free, iodine-mediated intramolecular C–H amination route to dihydroimidazobenzimidazoles has been reported, operating under mild conditions and preserving optical purity . While specific yield data for the parent 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole was not extracted in the current search, the existence of a metal-free synthetic pathway contrasts with many transition metal-catalyzed routes to related heterocycles (e.g., Buchwald-Hartwig couplings for 2-aminobenzimidazoles), offering a potentially more scalable, cost-effective, and environmentally benign procurement option for building block synthesis.

Green Chemistry Process Chemistry Synthetic Methodology

2,3-Dihydro-1H-imidazo[1,5-a]benzimidazole: Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Optimization

Procure 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole as a core scaffold for designing kinase inhibitors with improved blood-brain barrier penetration. Its calculated PSA of 29.85 Ų falls within the optimal range for CNS drug candidates, offering a differentiated profile from more polar 2-aminobenzimidazole analogs (PSA 54.70 Ų) . Use this building block to explore ATP-binding site interactions where the saturated imidazole ring provides a unique hydrogen-bonding geometry distinct from fully aromatic alternatives .

Metal-Free Synthesis of Benzimidazole-Fused Libraries

Utilize 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole as a starting point for constructing diverse compound libraries via metal-free, iodine-mediated C–H amination . This approach is particularly valuable for medicinal chemistry groups requiring lead-like compounds free from transition metal contamination, ensuring compliance with ICH Q3D guidelines for elemental impurities in pharmaceutical development .

SAR Studies for Anticancer Drug Discovery

Incorporate 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole into SAR campaigns targeting VEGFR2 or tubulin polymerization. As a core motif in benzimidazo[1,5-a]imidazole hybrids, this scaffold has demonstrated potential for occupying the ATP-binding site and neighboring hydrophobic pockets, with lead compounds showing IC50 values as low as 23 nM against VEGFR2 in vitro [1]. Its unique lipophilicity (LogP ~1.43) provides a distinct ADME profile compared to more lipophilic 4H-imidazo[1,5-a]benzimidazole analogs (LogP ~1.82) , enabling fine-tuning of pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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